5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Description
5,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 6-methylpyridin-2-ylamine substituent at position 4 and methyl groups at positions 5 and 6 of the pyrimidine core. Its structure offers a balance of lipophilicity and hydrogen-bonding capacity, making it a promising scaffold for drug discovery.
Properties
IUPAC Name |
5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-5-4-6-11(15-8)16-12-9(2)10(3)13-7-14-12/h4-7H,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGXDVLHEFHILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=NC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity. Additionally, the reaction conditions, such as temperature and solvent, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield amine derivatives .
Scientific Research Applications
Chemical Behavior
This compound exhibits a range of chemical reactivity:
- Oxidation : Can yield pyrimidine N-oxides using oxidizing agents like potassium permanganate.
- Reduction : Possible with reducing agents such as sodium borohydride, leading to amine derivatives.
- Substitution : Involves replacing functional groups with halogens or nucleophiles under appropriate conditions.
The specific products formed depend on the reagents and conditions employed during these reactions.
Chemistry
In the field of chemistry, 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.
Biology
Research indicates that this compound may possess significant biological activities. Studies have suggested its potential anti-inflammatory and anti-fibrotic effects. It is currently under investigation for therapeutic applications in treating conditions like fibrosis and other related diseases.
Medicine
In medicinal chemistry, this compound is being explored for its role in drug development. Its interaction with specific molecular targets could lead to new treatments for diseases characterized by excessive tissue growth or inflammation. The compound's mechanism of action likely involves inhibiting enzymes or receptors that play a role in these disease processes .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Pyrimidine vs. Heterocyclic-Fused Cores
Thieno[2,3-d]pyrimidine Derivatives
- 5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c): Replacing the pyrimidine core with a thieno[2,3-d]pyrimidine ring and substituting the amine with a carboxamide group enhances antimicrobial activity. This derivative exhibited a MIC value of 0.5 µg/mL against Pseudomonas aeruginosa ATCC 10145, outperforming analogues with tetrahydrobenzothieno cores .
- Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine): The thieno core combined with a pyrrolidinyl substituent confers potent lipogenesis inhibition, targeting fatty acid synthase (FASN) in cancer cells .
Pyrrolo[2,3-d]pyrimidine Derivatives
- 5,6-Dimethyl-N-(6-methylpyridin-2-yl)-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine :
The addition of a 7-pyridin-3-yl group on the pyrrolo core enhances interactions with tubulin, leading to antimitotic activity and microtubule destabilization, similar to compounds like N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Furo[2,3-d]pyrimidine Derivatives
- 2,6-Dimethyl-N-(naphthalen-1-yl)furo[2,3-d]pyrimidin-4-amine (4): The furo core improves water solubility while maintaining anticancer activity, with GI50 values in the nanomolar range against multiple cancer cell lines .
Substituent Effects on Pharmacokinetics and Target Engagement
6-Methylpyridin-2-ylamine Group
The 6-methylpyridin-2-ylamine moiety in the target compound is a common feature in kinase inhibitors, facilitating hydrogen bonding with ATP-binding pockets. Analogues like N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine exhibit similarity scores (0.530) in ADME profiles, suggesting shared metabolic stability .
Aryl and Heterocyclic Substituents
- 5,6-Dimethyl-N-[3-(morpholin-4-yl)propyl]-7-(pyridin-4-ylmethyl)-7H-pyrrolo[...]-4-amine: The morpholinopropyl substituent improves water solubility, critical for oral bioavailability .
Table 2: Substituent-Driven Pharmacokinetic Properties
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives with carboxamide groups (e.g., compound 2c) show superior activity against Gram-negative bacteria compared to pyrimidine or pyrrolo analogues, likely due to enhanced membrane permeability .
Anticancer Activity
Pyrrolo[2,3-d]pyrimidines with pyridinyl substituents (e.g., 7-pyridin-3-yl) disrupt microtubule assembly, overcoming resistance mechanisms like P-glycoprotein overexpression .
Metabolic Modulation
FASN inhibitors like Fasnall (thieno core with pyrrolidinyl substituents) reduce lipid biosynthesis, highlighting the role of core-substituent combinations in targeting metabolic enzymes .
Biological Activity
5,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a compound that belongs to the class of pyridinylpyrimidines. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₄N₄
- Molecular Weight: 214.27 g/mol
- CAS Number: 2176125-22-5
Synthesis Methods:
The synthesis of this compound can be accomplished through various methods, with the Suzuki–Miyaura coupling reaction being prominent. This method involves:
- Reagents: Organoboron reagents and palladium catalysts.
- Conditions: Mild and functional group-tolerant conditions, optimizing yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been suggested that the compound may inhibit various enzymes or receptors involved in disease processes, particularly in anti-inflammatory and anti-fibrotic pathways .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting cytokine production and reducing the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation .
Anticancer Activity
In vitro studies have shown that derivatives of pyrimidines, including this compound, possess cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and CFPAC (pancreatic cancer).
- Findings: The compound demonstrated significant cytotoxicity, with low toxicity against normal cell lines (e.g., HUVEC) indicating a favorable therapeutic index .
Cytotoxicity Studies
A study comparing the cytotoxic effects of related pyrimidine compounds found that this compound exhibited enhanced activity due to its unique substitution pattern. The presence of the methyl groups at positions 5 and 6 on the pyrimidine ring was crucial for its biological efficacy .
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 15.8 | HeLa |
| Control Compound | 45.0 | HeLa |
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with specific protein targets. The results suggest strong binding affinities with enzymes involved in cancer progression, supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 6,6′-Dimethyl-2,2′-bipyridine | Moderate | Used as ligand |
| 2-Methyl-6-(6-methylpyridin-2-yl)pyridine | High | Antiviral properties |
This comparison highlights the unique structural features of this compound that may enhance its biological activity compared to other similar compounds .
Q & A
Q. What are the common synthetic routes for 5,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
Core Pyrimidine Formation : Condensation of substituted amidines with β-keto esters under acidic conditions to form the pyrimidine ring.
Substituent Introduction : Alkylation or nucleophilic substitution at the pyrimidine N-4 position using 6-methylpyridin-2-amine derivatives.
Purification : Techniques like column chromatography or recrystallization ensure ≥95% purity .
Q. Key Considerations :
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray Crystallography : Determines bond lengths, angles, and crystal packing (e.g., pyrimidine-pyridine dihedral angles ~15–25°) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; pyridine protons at δ 7.1–8.3 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 255.3) .
Table 1 : Key Structural Parameters from X-ray Data
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Pyrimidine C–N bond | 1.34–1.38 | |
| Pyridine C–C bond | 1.39–1.42 | |
| Dihedral angle | 18.7° |
Advanced Questions
Q. How to design experiments to study its biological activity?
Methodological Answer: A robust experimental framework includes:
- In Vitro Assays :
- In Vivo Models :
- Pharmacokinetics : Administer via oral gavage (10 mg/kg) and measure plasma half-life (e.g., t₁/₂ ~4–6 hrs) .
- Controls : Use structurally analogous compounds (e.g., 6-phenyl derivatives) to isolate substituent effects .
Critical Note : Account for solvent effects (e.g., DMSO >1% may artifactually inhibit enzymes) .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from:
Q. Case Study :
- Conflicting IC₅₀ Values : For a CF₃-substituted analog, discrepancies between in vitro (low µM) and in vivo (no efficacy) data were resolved by analyzing metabolic stability (CYP450 oxidation) .
Table 2 : Substituent Effects on Activity
| Substituent (R) | IC₅₀ (µM) | Solubility (mg/mL) | Source |
|---|---|---|---|
| CH₃ | 1.2 | 0.8 | |
| CF₃ | 0.5 | 0.2 | |
| Cl | 2.1 | 1.1 |
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer: Key challenges and solutions:
- Yield Optimization : Transition from batch to flow chemistry reduces side reactions (e.g., from 60% to 85% yield) .
- Purification at Scale : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1%) .
Critical Parameter : Control reaction exotherms to prevent decomposition during scale-up .
Q. How to validate computational models predicting its pharmacokinetic properties?
Methodological Answer: Validate via:
Q. Best Practices :
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer: Common causes and solutions:
- Protein Binding : Measure free fraction via equilibrium dialysis; >95% binding may limit in vivo activity .
- Metabolic Instability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways .
- Tissue Penetration : Use PET imaging with radiolabeled compound to assess brain-blood barrier penetration .
Example : A methyl-substituted analog showed high in vitro potency (IC₅₀ = 0.8 µM) but poor in vivo efficacy due to rapid glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
